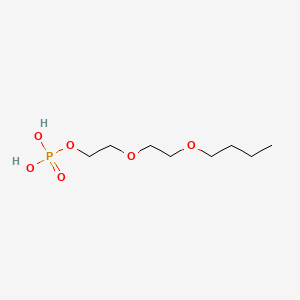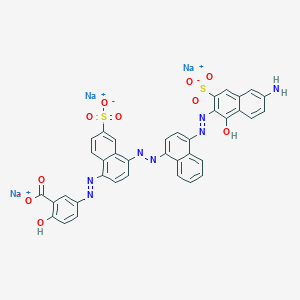![molecular formula C24H14Cl2N4O4 B14163652 N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine CAS No. 5286-22-6](/img/structure/B14163652.png)
N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine is a complex organic compound characterized by its unique structure, which includes naphthalene and phenyl groups with chloro and nitro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine typically involves the condensation reaction between naphthalene-1,5-diamine and 4-chloro-3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium hydroxide (KOH) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine involves its interaction with specific molecular targets. The compound can form π-stacking interactions with electron-rich aromatic systems, leading to the stabilization of certain molecular structures . Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis[(E)-(4-pyridylmethylidene)]naphthalene-1,5-diamine: This compound has similar structural features but with pyridyl groups instead of chloro and nitro substituents.
N,N’-bis[(diphenylphosphino)methyl]naphthalene-1,5-diamine: Another related compound with diphenylphosphino groups, used in coordination chemistry.
Uniqueness
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine is unique due to its specific combination of chloro and nitro substituents, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
5286-22-6 |
|---|---|
Molekularformel |
C24H14Cl2N4O4 |
Molekulargewicht |
493.3 g/mol |
IUPAC-Name |
1-(4-chloro-3-nitrophenyl)-N-[5-[(4-chloro-3-nitrophenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C24H14Cl2N4O4/c25-19-9-7-15(11-23(19)29(31)32)13-27-21-5-1-3-17-18(21)4-2-6-22(17)28-14-16-8-10-20(26)24(12-16)30(33)34/h1-14H |
InChI-Schlüssel |
IWLGDHVZEMJPHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=C1)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


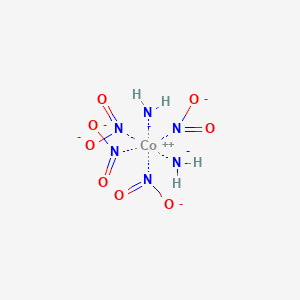
![2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide](/img/structure/B14163579.png)

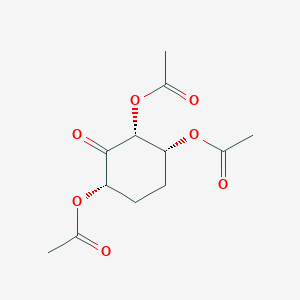

![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/structure/B14163617.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)

![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
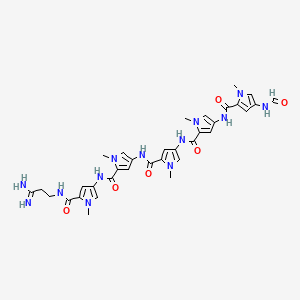
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
